4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine
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Overview
Description
4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with ethoxy and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.
Substitution reactions: The ethoxy and piperidinyl groups are introduced via nucleophilic substitution reactions. For instance, ethoxy groups can be introduced using ethyl halides under basic conditions, while piperidinyl groups can be introduced using piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and piperidinyl groups may enhance binding affinity and specificity, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile: Similar in structure but with a triazine core instead of a pyrimidine.
4-Ethoxy-6-(1-piperidinyl)-1,3,5-triazine-2-carbonitrile: Another triazine derivative with similar substituents.
Uniqueness
4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine is unique due to its specific combination of substituents and the pyrimidine core, which may confer distinct chemical and biological properties compared to its triazine analogs.
Properties
IUPAC Name |
4-ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-21-16-11-15(17-12-18-16)19-7-3-13(4-8-19)14-5-9-20-10-6-14/h11-14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBTVYVTZLONHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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